N,N-Dimethyl-m-phenylenediamine dihydrochloride
Description
Properties
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJPIQKDEGXVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2836-04-6 (Parent) | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063089 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-32-4 | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It is known that the compound can interact with various substrates in organic synthesis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability.
Biological Activity
N,N-Dimethyl-m-phenylenediamine dihydrochloride (DMPD) is an organic compound with significant biological activity, particularly in the context of oxidative stress and its implications in various diseases. This article provides a comprehensive overview of the biological activity of DMPD, including its mechanisms of action, applications in research, and associated health risks.
DMPD is a member of the phenylenediamine family, characterized by its ability to undergo oxidation-reduction reactions. It is primarily utilized as a reagent in biochemical assays to assess oxidative status and antioxidant activity. The compound functions by acting as an electron donor in redox reactions, facilitating the measurement of reactive oxygen species (ROS) and other oxidants in biological samples.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2·2HCl |
| Molecular Weight | 211.15 g/mol |
| Melting Point | 210-215 °C (dec.) |
| Solubility | Soluble in water |
| Toxicity | Acute toxicity (oral, dermal) |
1. Oxidative Stress Measurement
DMPD has been extensively used to evaluate oxidative stress levels in various biological systems. It is employed in colorimetric assays to quantify the oxidant capacity of plasma and other biological fluids. For instance, a study demonstrated its application in determining plasma ferric equivalent oxidative potential (PFEOP), which correlates with oxidative damage in human subjects .
2. Microbial Studies
In microbiology, DMPD serves as a substrate for identifying bacterial species based on their ability to oxidize this compound. The oxidase test utilizing DMPD differentiates between aerobic and anaerobic bacteria, aiding in microbial classification .
3. Antioxidant Research
Recent studies have explored the use of DMPD in developing sensors for simultaneous determination of oxidative status and antioxidant activity. This application highlights its role not only as a reactive agent but also as a tool for understanding antioxidant mechanisms within biological systems .
Health Risks and Toxicological Profile
While DMPD has valuable applications, it poses several health risks due to its toxicological properties:
- Methemoglobinemia : DMPD can bind to hemoglobin, leading to methemoglobinemia, a condition characterized by reduced oxygen transport capacity in the blood. Symptoms include cyanosis and respiratory distress .
- Skin Sensitization : Prolonged exposure can cause allergic reactions such as contact dermatitis or urticaria. The sensitization potential varies among individuals .
- Environmental Impact : DMPD is harmful to aquatic organisms and may cause long-term adverse effects on aquatic ecosystems if released into water bodies .
Case Study 1: Plasma Oxidative Status
A clinical study utilized DMPD to assess oxidative stress levels in patients with chronic diseases. The findings indicated elevated oxidative markers correlated with disease severity, underscoring the importance of monitoring oxidative status using DMPD-based assays .
Case Study 2: Bacterial Identification
In a microbiological investigation, researchers employed DMPD to differentiate between various bacterial strains. The results confirmed that certain strains exhibited enhanced oxidation capabilities, suggesting potential applications in environmental microbiology for monitoring microbial populations .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H14Cl2N2
- Molecular Weight : 209.114 g/mol
- CAS Number : 3575-32-4
- Solubility : Soluble in water, chloroform, and dichloromethane; slightly soluble in ethyl acetate.
Applications in Biochemistry
DMPD is primarily utilized as a reagent in biochemical assays. Its applications include:
- Selective Formylating Agent : DMPD is employed to selectively formylate amino groups in amino acids such as lysine and ornithine, facilitating the study of protein modifications .
- Oxidase Test : It serves as a colorimetric indicator in the oxidase test to differentiate bacterial species based on their enzymatic activity .
Microbiology Applications
In microbiology, DMPD has several critical uses:
- Bacterial Differentiation : It is used in the oxidase test, which helps identify bacteria that can utilize specific dyes, thus aiding in microbial classification .
- Plasma Oxidant Capacity Assessment : DMPD can determine plasma ferric equivalent oxidative potential (PFEOP), providing insights into oxidative stress levels in biological samples .
Analytical Chemistry
In analytical chemistry, DMPD's role extends to:
- Determination of Peroxidase Activity : DMPD is converted into a red pigment of semiquinone nature when reacting with peroxidase enzymes, allowing for the quantification of enzyme activity .
- Staining Procedures : It is used in the HID-AB (high iron diamine-alcian blue) staining method to differentiate between sialomucin and sulfomucin in gastrointestinal tract samples .
Case Studies and Research Findings
Several studies have demonstrated the utility of DMPD across various fields:
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine Dihydrochloride
Structural Differences :
- Position of substituents: The meta isomer (m-) has dimethylamino groups at the 1,3 positions on the benzene ring, whereas the para isomer (p-) has substituents at the 1,4 positions .
- CAS Numbers: m-isomer: 3575-32-4 . p-isomer: Conflicting CAS numbers are reported (99-89-9 in USP monographs and 536-46-9 in commercial catalogs ).
Functional Differences :
- HID Staining : The m-isomer is essential for sulfomucin detection, while the p-isomer enhances staining intensity when combined with ferric chloride .
- Spectrophotometric Applications : The p-isomer is preferred as a coupling agent in oxidative reactions (e.g., thymol detection) due to higher absorption at 600 nm .
Physical Properties :
- Solubility: Both isomers are water-soluble, but the p-isomer is noted as hygroscopic, requiring careful storage .
Cost and Availability :
1,2-Phenylenediamine Dihydrochloride (Ortho-isomer)
Key Distinction :
- Unlike the m- and p-isomers, the ortho-isomer lacks dimethylamino groups, limiting its utility in mucin staining but enhancing reactivity in peroxidase-mediated reactions .
N-(1-Naphthyl)ethylenediamine Dihydrochloride
Structural Differences :
Comparison :
- The naphthyl group enhances light absorption properties, making it superior for quantitative spectrophotometry compared to phenylenediamine derivatives .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with paranitrochlorobenzene as the primary substrate, which undergoes nucleophilic substitution with dimethylamine hydrochloride in a toluene-water biphasic system. Sodium hydroxide facilitates the release of free dimethylamine, which reacts with paranitrochlorobenzene to form N,N-dimethyl-p-nitroaniline. Subsequent catalytic hydrogenation using active nickel reduces the nitro group to an amine, yielding N,N-dimethyl-p-phenylenediamine. Treatment with hydrogen chloride gas precipitates the dihydrochloride salt.
Key Reaction Steps:
-
Dissolution : Paranitrochlorobenzene (1 mol) is dissolved in toluene (350 mL).
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Alkylation : Dimethylamine hydrochloride (1.15 mol) in water (190 mL) is combined with the toluene solution, followed by dropwise addition of 15% sodium hydroxide to initiate substitution.
-
Hydrogenation : The intermediate is hydrogenated at 35–40°C under 0.2–0.5 MPa hydrogen pressure using a nickel catalyst.
-
Salt Formation : Hydrogen chloride gas is introduced to the toluene layer to precipitate the dihydrochloride.
Process Optimization
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (DMAC:PNCB) | 1.1:1 – 1.2:1 | Maximizes substitution |
| NaOH Concentration | 15% aqueous | Controls amine release |
| Hydrogenation Pressure | 0.2–0.5 MPa | Ensures complete reduction |
| Reaction Temperature | 35–40°C | Balances kinetics/safety |
This method achieves a 94.5% yield with a product purity of 99.7%. The use of toluene as a solvent enhances phase separation, while active nickel catalysts are reusable, reducing costs.
Reductive Alkylation of Nitroaniline Derivatives
Methylation and Reduction Sequence
An alternative route involves the methylation of nitroaniline precursors. For example, N-methyl-o-nitroaniline is synthesized by reacting o-nitroaniline with methyl iodide or dimethyl sulfate in acetone or DMF, followed by reduction using palladium-carbon or iron powder. The free base is then treated with hydrochloric acid to form the dihydrochloride salt.
Critical Steps:
-
Methylation : o-Nitroaniline (0.29 mol) reacts with methyl iodide (0.37 mol) in acetone, catalyzed by potassium hydroxide.
-
Reduction : The nitro group is reduced using 10% Pd/C under hydrogen (0.2–0.5 MPa) or via iron powder in acetic acid.
-
Acidification : Thionyl chloride (0.15 mol) is added to precipitate the dihydrochloride.
Yield and Scalability
Table 2: Performance of Reductive Alkylation
| Condition | Value | Outcome |
|---|---|---|
| Methylating Agent | Methyl iodide | 95.3% intermediate yield |
| Reduction Method | Pd/C hydrogenation | 98.4% final yield |
| Solvent System | Methanol/water | Facilitates filtration |
This method’s scalability is demonstrated in pilot-scale reactions (500 mL batches), with consistent yields above 90%.
Comparative Analysis of Methodologies
Q & A
Advanced Research Question
- Redox Indicators : The compound’s amine groups enable its use in detecting trace metals (e.g., Fe³⁺) via colorimetric assays, where oxidation forms quinonoid structures with distinct absorbance spectra .
- Antimicrobial Mechanisms : Structural analogs like octenidine dihydrochloride (cationic diamine) disrupt bacterial membranes via electrostatic interactions. While direct studies on this compound are limited, its structural similarity suggests potential efficacy against gram-negative pathogens (e.g., P. aeruginosa) in biofilm inhibition assays .
How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Advanced Research Question
Conflicting stability reports arise from:
- pH-Dependent Degradation : Under alkaline conditions (pH >9), the free base form oxidizes rapidly, while the dihydrochloride salt is stable at pH 4–5.
- Experimental Design : Replicate stability tests in buffered solutions (e.g., phosphate buffer pH 7.4 vs. acetate buffer pH 5.0) and analyze degradation products via LC-MS to identify oxidation byproducts (e.g., quinones) .
Resolution : Standardize storage conditions (dry, inert atmosphere) and pre-acidify solutions for long-term experiments.
What methodologies are recommended for studying the compound’s role in enzyme inhibition or electron transport chain disruption?
Advanced Research Question
- Enzyme Inhibition : Use stopped-flow kinetics to assess interactions with cytochrome c oxidase, leveraging the compound’s redox activity to mimic natural substrates. Monitor enzyme activity via oxygen consumption assays .
- Mitochondrial Studies : In cell models, combine the compound with rotenone (complex I inhibitor) to isolate its impact on complex III. Measure ATP depletion and ROS generation via luminescent assays (e.g., CellTiter-Glo) .
How does the structural isomerism (meta vs. para) of N,N-Dimethyl-phenylenediamine dihydrochloride affect its chemical reactivity?
Advanced Research Question
- Electronic Effects : The meta isomer’s asymmetric electron distribution reduces resonance stabilization compared to the para isomer, leading to faster oxidation rates.
- Experimental Comparison : Perform cyclic voltammetry in acetonitrile to compare redox potentials. The meta isomer typically shows a lower oxidation potential (e.g., +0.45 V vs. Ag/AgCl) due to reduced steric hindrance .
What safety protocols are essential when handling this compound in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
